molecular formula C14H10ClFO3 B6406821 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid CAS No. 1261909-66-3

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6406821
CAS No.: 1261909-66-3
M. Wt: 280.68 g/mol
InChI Key: QGDOMFROEUFJFI-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a fluorine atom on the benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDOMFROEUFJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691078
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-66-3
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methoxyphenylacetic acid with fluorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in a solvent like dichloromethane (CH2Cl2) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring, along with the fluorine atom, contribute to its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenol
  • (4-Chloro-2-methoxyphenoxy)acetic acid
  • 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Uniqueness

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both a chloro and methoxy group on the phenyl ring and a fluorine atom on the benzoic acid moiety. This combination of substituents imparts distinct chemical properties, making it valuable for specific research applications .

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